molecular formula C15H10F2O4 B6408755 2-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid CAS No. 1261934-14-8

2-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid

Cat. No.: B6408755
CAS No.: 1261934-14-8
M. Wt: 292.23 g/mol
InChI Key: WTYJUURDGJISLA-UHFFFAOYSA-N
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Description

2-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid is an organic compound with the molecular formula C15H11FO4. It is a derivative of benzoic acid, featuring fluorine and methoxycarbonyl functional groups.

Properties

IUPAC Name

2-fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2O4/c1-21-15(20)10-4-9(5-11(16)6-10)8-2-3-13(17)12(7-8)14(18)19/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYJUURDGJISLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=CC(=C(C=C2)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50691528
Record name 3',4-Difluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261934-14-8
Record name 3',4-Difluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Various substituted derivatives depending on the reagents used.

    Reduction: Corresponding alcohols or aldehydes.

    Oxidation: Carboxylic acids.

Scientific Research Applications

2-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these biological targets, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid is unique due to the presence of multiple fluorine atoms and a methoxycarbonyl group, which confer distinct chemical properties. These features enhance its reactivity and potential for forming diverse derivatives, making it valuable in various research and industrial applications .

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